Cas no 2227893-67-4 ((1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol)

(1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a brominated 1,4-benzodioxin scaffold. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its stereogenic center and functional group versatility. The presence of both amino and hydroxyl groups enables its use as a building block for pharmacologically active molecules or chiral ligands in catalysis. The bromine substituent offers a handle for further functionalization via cross-coupling reactions. Its rigid benzodioxin core may contribute to enhanced binding selectivity in target interactions. The (1S) configuration ensures enantiopurity, critical for applications requiring stereochemical control. This compound is typically handled under inert conditions due to the reactivity of the primary amine.
(1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol structure
2227893-67-4 structure
Product Name:(1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
CAS No:2227893-67-4
MF:C10H12BrNO3
MW:274.11118221283
CID:6423134
PubChem ID:165976905
Update Time:2025-05-19

(1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
    • 2227893-67-4
    • EN300-1918478
    • Inchi: 1S/C10H12BrNO3/c11-7-3-6(8(13)5-12)4-9-10(7)15-2-1-14-9/h3-4,8,13H,1-2,5,12H2/t8-/m1/s1
    • InChI Key: IRYWDOFXQPISLN-MRVPVSSYSA-N
    • SMILES: BrC1=CC(=CC2=C1OCCO2)[C@@H](CN)O

Computed Properties

  • Exact Mass: 273.00006g/mol
  • Monoisotopic Mass: 273.00006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 64.7Ų

(1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Pricemore >>

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Additional information on (1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Comprehensive Overview of (1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (CAS No. 2227893-67-4)

The compound (1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, identified by its CAS number 2227893-67-4, is a chiral amino alcohol derivative with a unique structural framework. This molecule features a 1,4-benzodioxin core substituted with a bromine atom at the 8-position and an aminoethanol moiety at the 6-position. The (1S) stereochemistry indicates its enantiomeric purity, which is often critical for its biological activity and applications in asymmetric synthesis.

In recent years, the interest in chiral building blocks like (1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol has surged due to their utility in pharmaceutical research and drug development. Researchers are particularly drawn to its potential as a precursor for central nervous system (CNS) therapeutics, given the structural resemblance to known bioactive molecules targeting neurotransmitter systems. The presence of the bromine substituent also opens avenues for further functionalization via cross-coupling reactions, a topic frequently searched in organic synthesis forums and AI-driven chemistry platforms.

The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, often associated with compounds exhibiting antioxidant, anti-inflammatory, and neuroprotective properties. This has led to increased Google Scholar queries about its derivatives and their mechanisms of action. The CAS No. 2227893-67-4 compound, with its amino alcohol functionality, may serve as a key intermediate for designing molecules with enhanced blood-brain barrier (BBB) permeability—a hot topic in neuropharmacology discussions.

From a synthetic perspective, the enantioselective preparation of (1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is of significant interest. Modern machine learning (ML)-assisted retrosynthesis tools often highlight such chiral amines due to their relevance in catalysis and kinetic resolution protocols. The compound’s XLogP3 and hydrogen bond donor/acceptor profiles, calculable via cheminformatics software, align with trends in drug-likeness optimization—a frequent search term among computational chemists.

Environmental and green chemistry considerations are also pertinent. The brominated aromatic system in CAS No. 2227893-67-4 necessitates scrutiny under REACH regulations, a common query in regulatory compliance databases. However, its low molar mass and potential for biodegradation pathways mitigate concerns, making it a candidate for sustainable fine chemical production.

In summary, (1S)-2-amino-1-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol represents a versatile chiral synthon with multifaceted applications. Its structural features resonate with current trends in precision medicine, catalysis, and chemoinformatics, addressing frequently searched topics like enantioselective synthesis and CNS drug design. As research progresses, this compound may emerge as a cornerstone in developing next-generation therapeutics and catalytic systems.

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